[(Azetidin-2-yl)methyl](ethyl)methylamine
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Overview
Description
(Azetidin-2-yl)methylmethylamine is a heterocyclic compound containing an azetidine ring Azetidines are four-membered nitrogen-containing rings that are known for their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azetidin-2-yl)methylmethylamine typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then treated with various amines to yield the target compound.
Industrial Production Methods
Industrial production of (Azetidin-2-yl)methylmethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Azetidin-2-yl)methylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(Azetidin-2-yl)methylmethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Azetidin-2-yl)methylmethylamine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler compound with a similar four-membered ring structure.
Oxetane: Another four-membered ring compound but with an oxygen atom instead of nitrogen.
Pyrrolidine: A five-membered ring compound with a nitrogen atom.
Uniqueness
(Azetidin-2-yl)methylmethylamine is unique due to its specific functional groups and the presence of both azetidine and amine functionalities. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in simpler analogs like azetidine or oxetane .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N-methylethanamine |
InChI |
InChI=1S/C7H16N2/c1-3-9(2)6-7-4-5-8-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
FJZPMQSONBUQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1CCN1 |
Origin of Product |
United States |
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